2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride
Description
Properties
Molecular Formula |
C6H14Cl2N2O |
|---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
2-oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-8-5-1-6(2-5)3-9-4-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
NAIVAHNEEURHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)NN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-6-ylhydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection using magnesium turnings in methanol. The resulting intermediate is then treated with oxalic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for precise control over reaction conditions and the removal of by-products. Advanced techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptan-6-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
- **
Biological Activity
2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride is a chemical compound characterized by its unique spirocyclic structure and hydrazine functional group, with the molecular formula and a molecular weight of approximately 195.10 g/mol. The compound's structure enhances its solubility and stability, making it a subject of interest in both synthetic chemistry and biological research.
The compound exists as a dihydrochloride salt, which can improve its pharmacokinetic properties. Its spirocyclic structure contributes to its distinctive chemical reactivity and potential biological activity.
Pharmacological Properties
Research indicates that compounds containing hydrazine derivatives exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some studies have shown that hydrazine derivatives can inhibit the growth of bacteria and fungi.
- Antitumor Effects : Preliminary investigations suggest potential antitumor activity, making it relevant in cancer research.
- Neuroprotective Properties : Certain hydrazine compounds have been studied for their neuroprotective effects, possibly benefiting neurological disorders.
The specific biological activities of this compound are still under investigation, but the presence of the hydrazine moiety suggests it could share these properties .
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for evaluating its safety and efficacy. Interaction studies focus on how this compound behaves in different biological environments and its potential interactions with other biomolecules.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities with related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-methyl-2-oxaspiro[3.3]heptan-6-amine | 1363381-98-9 | 0.81 |
| 2-Oxaspiro[3.3]heptan-6-amino hydrochloride | 1523618-04-3 | 0.74 |
| 6-(methylamino)-2-oxa-spiro[3.3]heptane | N/A | 0.72 |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) | N/A | 0.58 |
| 4-Methyltetrahydro-2H-pyran-4-amino hydrochloride | N/A | 0.70 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, which may influence their reactivity and biological activity compared to this compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties, particularly due to the biological activity associated with hydrazine derivatives. Research indicates that compounds containing hydrazine exhibit:
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : In vitro studies have shown promising results in reducing inflammation markers, making it a candidate for developing anti-inflammatory drugs.
Drug Development
The unique structural characteristics of 2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride make it suitable for use as a:
- Linker in PROTACs : It serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. The rigidity of the linker impacts the three-dimensional orientation of the degrader, optimizing drug-like properties and enhancing efficacy in targeting specific proteins .
Material Science
The compound's stability and solubility characteristics make it an interesting candidate for applications in material sciences, particularly in:
- Polymer Chemistry : As a building block for synthesizing new polymeric materials with specific mechanical and thermal properties.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various hydrazine derivatives, including this compound. Results indicated that this compound exhibited significant radical scavenging activity, suggesting its potential as an antioxidant agent in therapeutic applications.
Case Study 2: Anti-inflammatory Assessment
In an anti-inflammatory study, compounds derived from hydrazine were tested against standard anti-inflammatory drugs like ibuprofen. The results demonstrated that certain derivatives showed comparable efficacy in reducing inflammation, highlighting the therapeutic potential of this compound as an alternative treatment option .
Comparison with Similar Compounds
Structural Comparison
The spiro[3.3]heptane scaffold is a common feature among related compounds, but substituents and functional groups differentiate their reactivity and applications.
| Compound Name | Molecular Formula | CAS Number | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 2-Oxaspiro[3.3]heptan-6-ylhydrazine dihydrochloride | C₆H₁₁N₃O·2HCl | Not explicitly listed | Hydrazine (-NH-NH₂), dihydrochloride | Spirocyclic core with oxygen and hydrazine |
| 6-Amino-2-oxaspiro[3.3]heptane hydrochloride | C₆H₁₁NO·HCl | 1363381-78-5 | Amine (-NH₂), hydrochloride | Spirocyclic core with oxygen and amine |
| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | C₆H₁₂N₂·2HCl | 1184963-68-5 | Two amines, methyl group | Diazaspiro core with methyl substitution |
| 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride | C₁₂H₁₆N₂·2HCl | Not explicitly listed | Benzyl group, two amines | Spirocyclic core with aromatic substitution |
Key Differences :
- Functional Groups : The hydrazine group in the target compound offers unique reactivity for forming heterocycles (e.g., pyridazines) compared to amines in analogs .
- Salt Form: Dihydrochloride salts enhance solubility in polar solvents compared to monohydrochlorides, critical for bioavailability in drug development .
Physicochemical Properties
Notes:
Contrast with Analogs :
Q & A
Q. How can researchers optimize the synthesis of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride to achieve high purity and yield?
Synthesis optimization requires careful control of reaction parameters. For spirocyclic hydrazine derivatives, cyclization of precursors (e.g., diamines or hydrazines) with carbonyl compounds under acidic conditions is a common approach . Key factors include:
- Catalyst selection : Acid catalysts (e.g., HCl) improve reaction rates and regioselectivity .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
- Purification techniques : Crystallization or chromatography (HPLC) ensures ≥95% purity .
Contradictions in yield may arise from solvent polarity; polar aprotic solvents (e.g., DMF) favor cyclization but may reduce solubility of intermediates .
Q. What analytical methods are critical for confirming the structure and purity of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm spirocyclic structure and hydrazine proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHNO·2HCl, MW 193.09 g/mol) .
- X-ray Diffraction (XRD) : Resolves spatial conformation of the spiro[3.3]heptane core .
- HPLC-PDA : Detects impurities (e.g., unreacted hydrazine or byproducts) with a detection limit of 0.1% .
Q. How do solubility properties of the dihydrochloride salt affect experimental design in biological assays?
The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) but may require pH adjustment (e.g., PBS buffer at pH 7.4) to prevent precipitation . For cell-based studies, reconstitution in DMSO followed by dilution in culture media (≤0.1% DMSO) is recommended to maintain viability .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 2-Oxaspiro[3.3]heptan-6-ylhydrazine derivatives?
- Core modifications : Replace the oxa group with thia or aza moieties to assess electronic effects on target binding .
- Substituent variation : Introduce alkyl or aryl groups at the hydrazine position to probe steric and hydrophobic interactions .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., monoamine oxidases) and cytotoxicity screens (e.g., HEK293 cells) .
Contradictory activity data may arise from stereochemical differences; chiral HPLC separation of enantiomers is advised .
Q. What computational strategies are effective for modeling the interaction of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., serotonin receptors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (≥100 ns) to assess stability of hydrogen bonds with the hydrazine group .
- QSAR modeling : Correlate substituent electronegativity with IC values to guide lead optimization .
Q. How can researchers address stability challenges of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride under varying storage and reaction conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >150°C; store at -20°C in desiccated form .
- pH sensitivity : Hydrazine hydrolysis occurs at pH >8; use buffered solutions (pH 4–7) for long-term stability .
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light; amber glass vials are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
